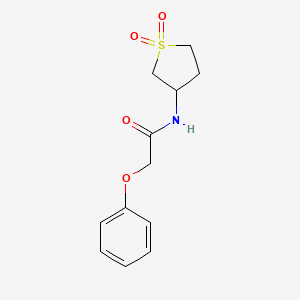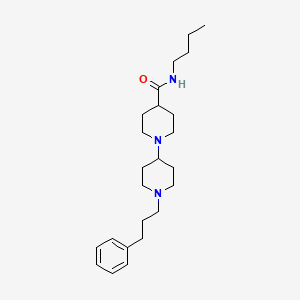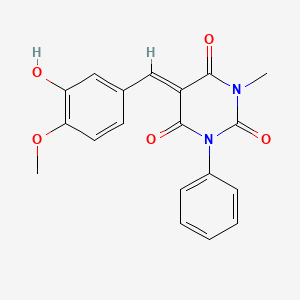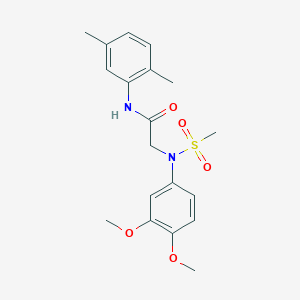
N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide, commonly known as DTTA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DTTA is a thiazolidinedione derivative that has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.
Mécanisme D'action
DTTA is believed to exert its anti-inflammatory, antioxidant, and anti-tumor effects through multiple mechanisms. DTTA has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. DTTA also activates the Nrf2 pathway, which is involved in the antioxidant response. Additionally, DTTA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DTTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DTTA inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of antioxidant enzymes, such as HO-1 and NQO1. DTTA has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DTTA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which may be useful in studying the role of inflammation in various diseases. Additionally, DTTA has antioxidant properties, which may help to protect cells from oxidative stress. However, one limitation of using DTTA in lab experiments is its potential toxicity, which may limit its use in certain studies.
Orientations Futures
There are many potential future directions for research on DTTA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTTA may have potential as an anti-cancer agent, either alone or in combination with other therapies. Further studies are needed to determine the safety and efficacy of DTTA in these and other applications.
Méthodes De Synthèse
DTTA can be synthesized through a multi-step reaction involving the condensation of 2-phenoxyacetic acid with 3-mercapto-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2,2-dioxide. The resulting product is then purified through recrystallization to obtain pure DTTA.
Applications De Recherche Scientifique
DTTA has been studied for its potential use in various scientific research applications, including anti-inflammatory, antioxidant, and anti-tumor properties. DTTA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. DTTA also has antioxidant properties, which may help to protect cells from oxidative stress. Additionally, DTTA has been shown to have anti-tumor properties, inhibiting the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(8-17-11-4-2-1-3-5-11)13-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNTDHKSXQTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)
![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)


![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)